molecular formula C24H18FNO2S B7755795 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone

Cat. No.: B7755795
M. Wt: 403.5 g/mol
InChI Key: YIMWJUGPZGETHU-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone is a complex organic compound featuring an oxazole ring, a sulfanyl group, and a fluoro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the sulfanyl group via thiolation reactions. The final step involves the attachment of the fluoro-methylphenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group can interact with enzymes and receptors, modulating their activity. The fluoro-methylphenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diethylethanamine hydrochloride
  • 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid

Uniqueness

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone is unique due to the presence of the fluoro-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO2S/c1-16-14-19(12-13-20(16)25)21(27)15-29-24-26-22(17-8-4-2-5-9-17)23(28-24)18-10-6-3-7-11-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMWJUGPZGETHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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